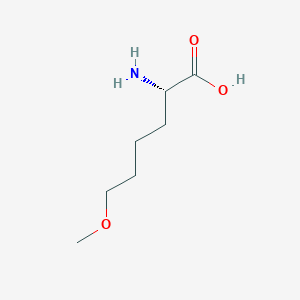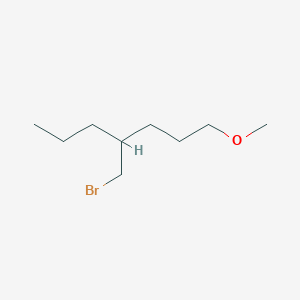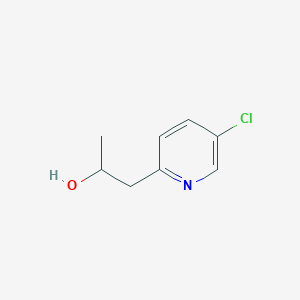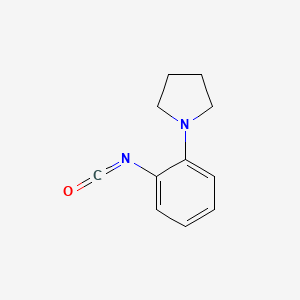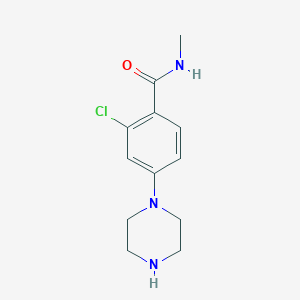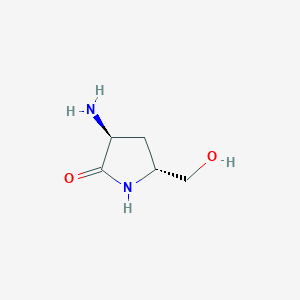
1-Amino-N-isopropylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-N-isopropylcyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, which imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-isopropylcyclopropane-1-carboxamide typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-Amino-N-isopropylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
1-Amino-N-isopropylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
作用機序
The mechanism by which 1-Amino-N-isopropylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-Aminocyclobutane-1-carboxylic acid: An analog with a four-membered ring structure.
α-Aminoisobutyric acid: Another analog with a different ring size and structure.
Uniqueness
1-Amino-N-isopropylcyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new applications.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-amino-N-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-5(2)9-6(10)7(8)3-4-7/h5H,3-4,8H2,1-2H3,(H,9,10) |
InChIキー |
YYFSARJVDGGFIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




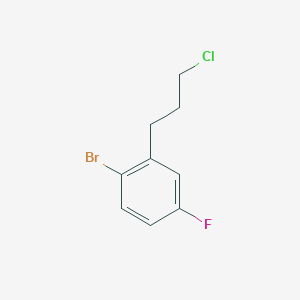
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
